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Compound of Interest

Compound Name: Tos-Pro-OH

Cat. No.: B612933

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-
L-proline (Tos-Pro-OH), a crucial chiral building block in organic synthesis and pharmaceutical
development. This document compiles available spectroscopic information, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its
use in research and development. While direct experimental data for Tos-Pro-OH can be
scarce in public databases, this guide leverages data from closely related structures and
theoretical studies to provide a robust analytical profile.

Molecular Structure and Spectroscopic Overview

N-Tosyl-L-proline is a derivative of the amino acid L-proline, where the hydrogen atom of the
amino group is substituted by a tosyl group. This modification imparts specific chemical
properties useful in asymmetric synthesis and as a chiral auxiliary.[1] The molecular formula for
Tos-Pro-OH is C12H15NO4S, with a molecular weight of 269.32 g/mol .[2]

The spectroscopic characterization of Tos-Pro-OH is fundamental for its quality control and for
understanding its role in chemical reactions. The key spectroscopic techniques—NMR, IR, and
MS—provide complementary information about its structure, functional groups, and molecular
weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Tos-Pro-OH, both *H and 13C NMR are essential for confirming the presence of the tosyl and
proline moieties.

'H NMR Spectroscopy

The *H NMR spectrum of Tos-Pro-OH is expected to show signals corresponding to the
protons of the proline ring and the tosyl group. Based on the known spectra of L-proline and
other N-tosylated compounds, the following proton chemical shifts can be anticipated.

Table 1: Predicted *H NMR Chemical Shifts for Tos-Pro-OH

Chemical Shift (0, o
Proton Multiplicity Notes

ppm)

Two doublets

Aromatic (tosyl) 73-78 m expected for the
AA'BB' system.
Proline a-CH 41-43 m
Proline 6-CH: 3.2-35 m
Proline B-CHz2 and y- Complex overlapping
18-22 m _
CH: multiplets.
Singlet for the methyl
Methyl (tosyl) 2.4 S
group.
Broad singlet, position
Carboxylic Acid OH >10 brs is concentration and

solvent dependent.

Note: Predicted values are based on general chemical shift ranges and data from related
compounds. Actual values may vary depending on the solvent and experimental conditions.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom in Tos-Pro-OH will give rise to a distinct signal.
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Table 2: Predicted 3C NMR Chemical Shifts for Tos-Pro-OH

Carbon Chemical Shift (8, ppm) Notes

Carboxylic Acid C=0 170 - 175

Aromatic C (ipso, S-attached) 143 - 145

Aromatic C (para, methyl-

attached) 135138
Aromatic C (ortho and meta) 127 - 130
Proline a-C 60 - 63
Proline 8-C 48 - 50
Proline B-C and y-C 25-32
Methyl C (tosyl) 21-22

Note: Predicted values are based on general chemical shift ranges and data from related
compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A theoretical
investigation of the vibrational spectrum of Tosyl-D-proline using Density Functional Theory
(DFT) provides valuable insight into the expected IR absorption bands for the L-enantiomer, as
their IR spectra are identical.[3]

Table 3: Characteristic IR Absorption Bands for Tos-Pro-OH
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Functional Group

Vibrational Mode

Expected Wavenumber

(cm~)
O-H (Carboxylic Acid) Stretching 3300 - 2500 (broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Aliphatic) Stretching 3000 - 2850
C=0 (Carboxylic Acid) Stretching 1730 - 1700
C=C (Aromatic) Stretching 1600 - 1475

S=0 (Sulfonyl)

Asymmetric & Symmetric

Stretching

1350 - 1300 and 1170 - 1150

C-N

Stretching

1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For Tos-Pro-OH, electrospray ionization (ESI) is a common technique. The

presence of proline can significantly influence the fragmentation pattern, often leading to

cleavage at the N-terminal side of the proline residue.[4]

Table 4: Expected Mass Spectrometry Data for Tos-Pro-OH

lon m/z (Mass-to-Charge Ratio) Notes

Molecular ion (positive ion
[M+H]*+ 270.08

mode)

Molecular ion (negative ion
[M-H]~- 268.07

mode)

Loss of the carboxylic acid
[M-COOH]* 224.09

group
[C7H7SO2]* 155.02 Tosyl group fragment

Tropylium ion from the tosyl
[C7HA]* 91.05

group
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Tos-Pro-OH in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in an NMR tube.

e Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15
ppm.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-250 ppm.

o Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

e Sample Preparation:
o Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

o Solid (KBr pellet): Mix ~1 mg of Tos-Pro-OH with ~100 mg of dry KBr powder and press
into a thin pellet.
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e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

e Acquisition:

[¢]

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

[¢]

Record the sample spectrum over a range of 4000-400 cm™1,

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

e Sample Preparation: Prepare a dilute solution of Tos-Pro-OH (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile/water.

e Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)
source. This can be a standalone instrument or coupled with a liquid chromatography system
(LC-MS).

e Acquisition:

o

Infuse the sample solution directly into the ESI source or inject it into the LC system.

[¢]

Acquire spectra in both positive and negative ion modes.

[¢]

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying
gas temperature optimized for the specific instrument.

[¢]

For fragmentation studies (MS/MS), select the precursor ion ([M+H]* or [M-H]~) and
subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a chemical compound like Tos-Pro-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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